Genatropin
Description
Historical Context of Atropine (B194438) and its N-Oxide Derivative Discovery
The history of atropine is deeply rooted in the study of natural alkaloids from the Solanaceae plant family. Preparations from plants like Atropa belladonna (deadly nightshade) have been known since antiquity. eajem.comresearchgate.net The isolation of atropine in a pure crystalline form was accomplished by the German pharmacist Heinrich F. G. Mein in 1831. eajem.com A major breakthrough in its chemical understanding came in 1901 when Richard Willstätter reported the first total synthesis of atropine, a significant achievement in organic chemistry at the time. eajem.comresearchgate.netbris.ac.uk
The specific exploration of atropine's N-oxide derivative is linked to the broader investigation of amine oxides in the early 20th century. In 1927, Max and Michel Polonovski reported a significant reaction involving the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640). organicreactions.orgresearchgate.net Their original work was conducted primarily on bicyclic tropane (B1204802) N-oxide derivatives, which they referred to as "gen-alkaloids". organicreactions.orgresearchgate.net This research laid the foundational chemistry for understanding the reactivity of compounds like atropine oxide, particularly its utility in N-demethylation reactions, which became known as the Polonovski reaction. organicreactions.orgresearchgate.net
Atropine N-Oxide as a Key Metabolite in Biological Transformations
Atropine oxide is a significant product of the metabolic transformation of atropine in various biological systems. When atropine is administered, it undergoes extensive metabolism, primarily in the liver. google.com One of the key metabolic pathways is the N-oxidation of the tertiary amine in the tropane ring, resulting in the formation of atropine N-oxide. bris.ac.ukgoogle.com
Studies in humans have identified atropine N-oxide as a major metabolite excreted in urine. Following administration of radiolabelled atropine, atropine N-oxide (specifically the equatorial isomer) accounted for approximately 15% of the administered dose found in urine. organicreactions.org This positions it as a key, alongside other metabolites such as noratropine (B1679849) (atropine with the N-methyl group removed), tropine (B42219), and tropic acid. organicreactions.orggoogle.com Research on guinea-pig liver microsomal preparations has also demonstrated the formation of both isomers of atropine N-oxide from atropine, highlighting the role of liver enzymes in this biotransformation. bris.ac.uk The metabolic process appears to be stereoselective, suggesting that different isomers of atropine may be metabolized at different rates or through slightly different pathways. organicreactions.org
Table 1: Major Metabolites of Atropine in Humans
| Metabolite | Percentage of Excreted Dose (%) | Metabolic Pathway |
| Unchanged Atropine | ~50% | Excretion |
| Noratropine | ~24% | N-Demethylation |
| Atropine N-oxide | ~15% | N-Oxidation |
| Tropic acid | ~3% | Hydrolysis |
| Tropine | ~2% | Hydrolysis |
Data sourced from a study on the metabolism of atropine in man. organicreactions.org
Significance of Atropine Oxide in Chemical Research and Derivatization Studies
Atropine oxide is a valuable intermediate and subject of study in chemical research, particularly for its unique reactivity that allows for specific chemical modifications of the tropane alkaloid structure.
Synthesis and Reactivity: The synthesis of atropine N-oxide from atropine is typically achieved through oxidation. Various oxidizing agents have been studied for this conversion, including hydrogen peroxide and peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676). researchgate.netrsc.orgresearchgate.net The choice of oxidant and reaction conditions can be optimized to achieve high yields. researchgate.net
Derivatization Studies: The N-oxide functionality is key to several important chemical transformations used in derivatization:
The Polonovski Reaction: This reaction is a cornerstone of atropine oxide's utility in chemical synthesis. organicreactions.orgresearchgate.net When treated with activating agents like acetic anhydride or trifluoroacetic anhydride, atropine oxide undergoes a rearrangement that facilitates the removal of the N-methyl group (N-demethylation). organicreactions.orgresearchgate.net This process generates an iminium ion intermediate, which can then be converted to the corresponding secondary amine, noratropine, or its N-acetyl derivative. organicreactions.orgresearchgate.net This method provides a viable alternative to other demethylation techniques that may require more toxic or expensive reagents. nih.gov
The Meisenheimer Rearrangement: This is another thermal rearrangement reaction that tertiary amine N-oxides can undergo. synarchive.comnih.gov The reaction involves the migration of an alkyl group from the nitrogen to the oxygen atom, forming an N-alkoxyamine. synarchive.com This pathway has been observed for tertiary N-oxides under specific conditions, such as during analysis by mass spectrometry with certain ionization techniques. nih.gov
Analytical Applications: In analytical chemistry, atropine N-oxide serves as an important reference standard. nih.gov Its synthesis and characterization are crucial for the development and validation of analytical methods designed to quantify atropine and its metabolites in biological samples or to test for impurities in pharmaceutical preparations. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to separate and identify atropine oxide from atropine and its other degradation products. nih.gov
Table 2: Key Chemical Reactions Involving Atropine Oxide
| Reaction | Reagents/Conditions | Product Type | Significance |
| N-Oxidation | m-CPBA, H₂O₂, Potassium peroxymonosulfate | Atropine oxide | Synthesis of the target compound from atropine. researchgate.netrsc.orgresearchgate.net |
| Polonovski Reaction | Acetic anhydride, Trifluoroacetic anhydride | N-demethylated derivatives (e.g., Noratropine) | A primary method for creating derivatives by modifying the tropane nitrogen. organicreactions.orgresearchgate.net |
| Meisenheimer Rearrangement | Thermal activation | N-alkoxyamines | An alternative rearrangement pathway for N-oxides. synarchive.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4438-22-6 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |
InChI Key |
HGWPFSBHDACWNL-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Appearance |
Solid powder |
Other CAS No. |
4438-22-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Atropine Oxide
Direct Oxidation Routes for Atropine (B194438) N-Oxide Synthesis
The direct oxidation of atropine to its corresponding N-oxide involves the introduction of an oxygen atom to the nitrogen of the azabicyclo[3.2.1]octane ring system. This can be accomplished using a range of oxidizing agents.
Peroxyacid-Mediated Oxidation Reactions
Organic peroxyacids are effective reagents for the N-oxidation of amines. Studies have investigated the use of several peroxyacids for the synthesis of atropine N-oxide, including meta-chloroperoxybenzoic acid (m-CPBA), diperoxysebasic acid, and diperoxyazelaic acid. researchgate.net These reagents are known for their ability to deliver an oxygen atom to the nucleophilic nitrogen of atropine. The reaction proceeds via a concerted mechanism, where the peroxyacid transfers an oxygen atom to the amine. The efficiency and rate of these reactions can be influenced by the specific peroxyacid used and the reaction conditions.
Peroxymonosulfate-Based Oxidation Protocols
Potassium peroxymonosulfate (B1194676), commercially known as Oxone®, has been identified as a highly efficient oxidant for the synthesis of atropine N-oxide. researchgate.net Research has demonstrated that the use of potassium peroxymonosulfate can lead to a quantitative yield of atropine N-oxide in a remarkably short reaction time. researchgate.netresearchgate.net One study reported achieving a 100% yield of atropine N-oxide within 15 minutes of reaction time. researchgate.netresearchgate.net This high efficiency makes it a particularly attractive method for the preparation of this derivative.
| Oxidizing Agent | Reaction Time | Yield of Atropine N-oxide | Reference |
| Potassium Peroxymonosulfate (Oxone®) | 15 minutes | 100% | researchgate.netresearchgate.net |
Hydrogen Peroxide-Mediated Oxidation Procedures
Hydrogen peroxide is a commonly employed oxidant in organic synthesis due to its availability and environmentally benign byproduct, water. researchgate.net While it is generally known to be used for the N-oxidation of amines, specific quantitative data on the yield and reaction conditions for the direct oxidation of atropine to atropine N-oxide using hydrogen peroxide alone is not extensively detailed in the reviewed literature. Typically, hydrogen peroxide-mediated oxidations can be slower and may require catalysts or harsher reaction conditions to achieve high conversions. nih.gov
Reaction Kinetics and Mechanistic Studies of Atropine N-Oxide Formation
Understanding the kinetics and mechanisms of atropine N-oxide formation is crucial for optimizing synthesis protocols and controlling product purity. Studies have delved into the reaction rate constants, order of reaction, and the influence of pH on the oxidation process.
Investigation of Reaction Rate Constants and Order
The kinetics of atropine oxidation have been shown to vary depending on the oxidizing agent employed.
The oxidation of atropine with potassium peroxymonosulfate has been determined to be a second-order reaction . researchgate.netresearchgate.net A specific rate constant for this reaction has been reported as 0.193 L·mol⁻¹·min⁻¹. researchgate.net
In contrast, the kinetic study of atropine sulfate (B86663) monohydrate oxidation by chloramine-T in an acidic medium revealed a different kinetic profile. The reaction exhibits a first-order dependence on the concentration of chloramine-T and a fractional-order dependence on the concentrations of both atropine sulfate monohydrate and perchloric acid. bas.bg This indicates a more complex reaction mechanism involving multiple steps.
The oxidation of atropine by permanganate (B83412) ion in both perchloric and sulfuric acid solutions also shows complex kinetics. The reaction is first-order with respect to the permanganate ion concentration, but shows a less than unity order with respect to both atropine and the hydrogen ion concentration. sciencepublishinggroup.com
| Oxidizing Agent | Order of Reaction (with respect to oxidant) | Order of Reaction (with respect to atropine) | Overall Reaction Order | Reported Rate Constant | Reference |
| Potassium Peroxymonosulfate | Not explicitly stated, but overall second order | Not explicitly stated, but overall second order | Second | 0.193 L·mol⁻¹·min⁻¹ | researchgate.net |
| Chloramine-T | First | Fractional | Complex | Not explicitly stated as a single value | bas.bg |
| Permanganate Ion | First | Less than unity | Complex | Not explicitly stated as a single value | sciencepublishinggroup.com |
Analysis of pH Dependence in Oxidation Reactions
The pH of the reaction medium can significantly influence the rate and efficiency of atropine oxidation. The oxidation potential of some oxidizing agents, such as chloramine-T, is known to be pH-dependent. bas.bg For chloramine-T, the oxidation potential has been reported to be 1.139 V at pH 0.65, 0.778 V at pH 7.0, and 0.614 V at pH 9.7. nih.gov This variation in oxidative power directly impacts the reaction kinetics.
In the oxidation of atropine with permanganate, the reaction is catalyzed by acid, with the rate increasing as the hydrogen ion concentration increases. sciencepublishinggroup.com A study on the hydrolysis of atropine, a competing reaction, also demonstrates a strong pH dependence, with the minimum rate of hydrolysis occurring at a pH that varies with temperature. researchgate.net For the synthesis of 1,10-phenanthroline-mono-N-oxides using peroxomonosulfate, maintaining an acidic pH is crucial for selective mono-N-oxidation, as it keeps the product in its protonated form and prevents further oxidation to the di-N-oxide. This principle of pH control is likely applicable to the selective N-oxidation of atropine as well.
Exploration of Catalysis in N-Oxide Synthesis
The synthesis of Atropine N-oxide, a key intermediate, can be achieved through various catalytic oxidation methods. Commonly employed oxidants include hydrogen peroxide (H₂O₂), organic peroxyacids, and other oxidizing agents like potassium peroxymonosulfate. researchgate.net Research has demonstrated that using potassium peroxymonosulfate as the oxidant can achieve a 100% yield of Atropine N-oxide within 15 minutes, with the oxidation reaction following second-order kinetics. researchgate.net
Another significant area of research involves iron-based catalysts. Studies on the oxidative N-demethylation of atropine using an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst with H₂O₂ show that the reaction proceeds through a biomimetic oxidation pathway. rsc.orgresearchgate.netrsc.org While the primary product is the N-demethylated noratropine (B1679849), the mechanism involves the formation of an N-oxide or a related N-hydroxymethylnoratropine intermediate. rsc.orgresearchgate.net The choice of oxidant can influence the reaction's selectivity. For instance, using tert-butyl hydroperoxide or cumene (B47948) hydroperoxide instead of aqueous H₂O₂ tends to shift the reaction's selectivity toward N-methyl oxidation. researchgate.netrsc.org
Kinetic studies on the oxidation of Atropine Sulfate Monohydrate (ASM) with chloramine-T (CAT) in an acidic medium have also identified Atropine N-oxide as the final product. bas.bg The reaction stoichiometry was found to be a 1:1 mole ratio between the atropine substrate and the oxidant. bas.bg
Electrochemical Approaches to Atropine N-Oxide Generation
Electrochemical methods offer a green and efficient alternative for the oxidation of tertiary amines like atropine. These techniques avoid the need for hazardous oxidizing agents and toxic solvents. rsc.orgrsc.org
Anodic Oxidation Processes for Tertiary Amine N-Oxidation
The anodic oxidation of tertiary amines, including atropine, has been investigated as a route for N-demethylation. rsc.orgrsc.org The process involves the electrochemical oxidation of the amine at an anode. Mechanistic studies suggest that for tropane (B1204802) alkaloids, the electrochemical N-demethylation proceeds via the formation of an iminium intermediate, which is then converted by a nucleophile like water. rsc.org This process is a form of anodic oxidation of the tertiary amine nitrogen, representing a key step in generating a more reactive species from the initial atropine molecule. The oxidation peak potentials for tertiary amines are influenced by structural features and correlate with the pKa values of the amines, which is consistent with a potential-determining step involving the loss of one electron from the nitrogen atom. rsc.org
Evaluation of Electrode Materials and Their Influence on Conversion
The choice of electrode material significantly impacts the efficiency and outcome of the electrochemical oxidation of atropine. rsc.orgrsc.org Studies comparing various electrode materials have shown that carbon-based electrodes, such as glassy carbon (GC) and boron-doped diamond (BDD), exhibit higher conversion rates for the N-demethylation of atropine compared to noble-metal electrodes. rsc.orgrsc.org In contrast, materials like stainless steel and titanium oxide showed no N-demethylation under the applied conditions. rsc.orgrsc.org The higher efficiency of glassy carbon electrodes, combined with their lower cost, makes them a preferred material for this application. rsc.org The surface of glassy carbon electrodes can be modified through the electrooxidation of amines, which forms a stable covalent bond between the amine's nitrogen atom and the electrode's edge plane sites. osti.gov
Table 1: Influence of Electrode Material on Electrochemical N-Demethylation of Atropine This interactive table summarizes the conversion of atropine to noratropine using different electrode materials.
Derivatization Strategies Involving Atropine N-Oxide as an Intermediate
Atropine N-oxide is a valuable intermediate in the synthesis of other important compounds, most notably noratropine, through N-demethylation. researchgate.netnih.gov Noratropine is a key precursor for the semi-synthesis of essential bronchodilator medicines. rsc.orgresearchgate.net
N-Demethylation Pathways from Atropine N-Oxide
A prominent pathway for the N-demethylation of atropine involves a two-step process where the tertiary N-methylamine is first oxidized to Atropine N-oxide. acs.orggoogle.com The N-oxide is then isolated, typically as its hydrochloride salt. acs.orggoogle.com In the second step, this isolated Atropine N-oxide hydrochloride is treated with a reducing agent, such as iron powder (Fe(0)), which facilitates the removal of the methyl group to yield the N-demethylated amine, noratropine. acs.orggoogle.com This method has been successfully applied to various opiate and tropane alkaloids. acs.org
Another approach is the direct, one-pot oxidative N-demethylation using catalytic systems. For example, the FeIII-TAML catalyst system with hydrogen peroxide converts atropine to noratropine. rsc.orgresearchgate.net Comparative studies have shown that this catalytic N-demethylation proceeds through a pathway involving the formation and subsequent decomposition of an N-oxide-related intermediate. rsc.orgresearchgate.net
Green Chemistry Approaches in N-Demethylation from N-Oxides
Modern synthetic chemistry emphasizes the use of environmentally benign methods, and several green chemistry approaches for N-demethylation from N-oxides have been developed. researchgate.net
The use of FeIII-TAML catalysts for the oxidative N-demethylation of atropine is considered a green chemistry approach as it utilizes hydrogen peroxide, a more environmentally friendly oxidant, and can be performed in greener solvents like ethanol. rsc.orgresearchgate.netrsc.org The reaction conditions, such as the rate of H₂O₂ addition and the concentration of water, can be tuned to optimize selectivity and efficiency. rsc.org
Electrochemical N-demethylation is another significant green strategy. rsc.orgrsc.org This method completely avoids chemical oxidizing agents and toxic solvents like chloroform, which were used in older methods. rsc.orgrug.nl The reaction is performed at room temperature in mixtures of water and alcohols (ethanol or methanol), which are considered greener solvents. rsc.orgrsc.org This one-step process can produce noratropine in high yield and purity without requiring chromatographic purification, making it a practical and selective green alternative. rsc.orgrsc.org
Table 2: Research Findings on N-Demethylation of Atropine via N-Oxide Intermediate This interactive table presents data from various studies on the N-demethylation of atropine.
Metabolic Formation and Biotransformation of Atropine Oxide
In Vitro Studies of Atropine (B194438) N-Oxide Formation in Microsomal Preparations
In vitro studies utilizing microsomal preparations, primarily from the liver, have been instrumental in characterizing the enzymatic processes leading to the formation of atropine N-oxide. These subcellular fractions contain a high concentration of drug-metabolizing enzymes.
Liver Microsomal N-Oxidation Processes
The N-oxidation of the tertiary amine group in the tropane (B1204802) ring of atropine is a key reaction occurring in liver microsomes. Seminal research has demonstrated that upon incubation of atropine with guinea-pig liver microsomal preparations, both isomers of atropine N-oxide are formed. nih.gov This indicates that the enzymatic machinery in these microsomes can stereoselectively oxidize the nitrogen atom of atropine. The formation of these N-oxide metabolites is a primary pathway in the initial phase of atropine biotransformation.
Enzymatic Systems Involved in Atropine N-Oxide Biosynthesis
The biosynthesis of atropine N-oxide is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP450) system and the Flavin-Containing Monooxygenase (FMO) system. nih.gov
The CYP450 system is a versatile group of heme-containing enzymes that catalyze the oxidation of a wide array of xenobiotics. While specific CYP isozymes responsible for atropine N-oxidation have not been definitively identified in all species, it is known that CYP enzymes are capable of N-oxidation reactions. nih.gov For instance, studies on other tertiary amine compounds have shown the involvement of specific isozymes like CYP3A4 in their N-oxidation. researchgate.netpashudhanpraharee.com
The Flavin-Containing Monooxygenase (FMO) system represents another critical pathway for the N-oxidation of nucleophilic nitrogen-containing compounds. nih.govnih.gov FMOs, particularly FMO1 and FMO3 which are expressed in the liver, are known to catalyze the N-oxidation of various drugs. nih.gov It is highly probable that these enzymes play a significant role in the formation of atropine N-oxide, although direct studies specifying FMO isoform activity on atropine are limited. The reaction mechanism of FMOs involves the use of FAD, NADPH, and molecular oxygen to form a hydroperoxyflavin intermediate which then oxygenates the nitrogen atom of the substrate. nih.gov
In Vivo Metabolic Pathways Yielding Atropine N-Oxide
In vivo studies in various animal models and humans have confirmed the significance of atropine N-oxide as a metabolite of atropine, providing a more complete picture of its metabolic fate.
Comparative Metabolic Studies Across Animal Species (e.g., guinea-pig, rabbit)
Comparative metabolic studies have revealed species-specific differences in the biotransformation of atropine.
Guinea Pig: In vitro studies using guinea pig liver microsomes have shown the formation of both isomers of atropine N-oxide. nih.gov This suggests a well-developed N-oxidation pathway in this species. While comprehensive in vivo quantitative data is limited, the in vitro findings point towards N-oxidation being a significant metabolic route for atropine in guinea pigs.
Rabbit: Research on rabbit liver microsomes has also demonstrated the capability of these preparations to perform N-oxidation of tertiary amines, with studies on model compounds like NN-dimethylaniline indicating the involvement of cytochrome P-448 (a form of CYP450). While direct quantitative urinary metabolite data for atropine in rabbits is not extensively detailed in the available literature, the enzymatic capacity for N-oxidation is clearly present.
The table below summarizes the key findings from in vitro studies on atropine N-oxide formation.
| Feature | Guinea Pig Liver Microsomes | Rabbit Liver Microsomes |
| Atropine N-Oxide Formation | Confirmed, with both isomers detected nih.gov | N-oxidation capability demonstrated with model tertiary amines |
| Enzymes Implicated | General microsomal monooxygenases nih.gov | Cytochrome P-448 (CYP450) implicated in N-oxidation |
Analytical Methodologies for Atropine Oxide Characterization and Quantification
Chromatographic Techniques for Atropine (B194438) N-Oxide Isolation and Detection
Chromatographic methods are fundamental in separating Atropine N-oxide from complex matrices for subsequent identification and quantification. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Thin-Layer Chromatography (TLC) Applications for Identification
Thin-Layer Chromatography (TLC) serves as a straightforward and rapid analytical tool for the qualitative identification of Atropine N-oxide. libretexts.organalyticaltoxicology.com This technique is valued for its simplicity, low cost, high sensitivity, and the speed at which it can perform separations. libretexts.org In the context of Atropine N-oxide analysis, TLC is used to separate it from its parent compound, atropine, and other related alkaloids or impurities. analyticaltoxicology.comresearchgate.net
The process involves spotting a sample extract onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. scientificlabs.co.uk The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase versus the mobile phase. The separation results in spots at different vertical positions on the plate. libretexts.org
The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value of Atropine N-oxide, when compared to a known standard run under the same conditions, provides a basis for its identification. Visualization of the separated spots can be achieved under UV light, as many drug compounds are UV-active, or by spraying the plate with a visualizing reagent that reacts with the compound to produce a colored spot. nih.gov
| Parameter | Description |
| Stationary Phase | Typically silica gel 60 F254 or aluminum oxide. nih.gov |
| Mobile Phase | A solvent system chosen to achieve optimal separation, often a mixture of polar and non-polar solvents. nih.gov |
| Detection | UV light (254 nm) or chemical visualizing reagents (e.g., Dragendorff's reagent for alkaloids). nih.gov |
| Identification | Based on comparison of the Rf value of the sample spot with that of a reference standard of Atropine N-oxide. libretexts.org |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique for the definitive identification, structural elucidation, and quantification of Atropine N-oxide. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net
In a typical LC-MS analysis of Atropine N-oxide, the sample is first separated on a reversed-phase C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) with formic acid to adjust the pH. nih.govresearchgate.net This setup allows for the separation of Atropine N-oxide from atropine and other metabolites. nih.gov
Following separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used, typically in the positive ion mode for tropane (B1204802) alkaloids. researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For structural elucidation, tandem mass spectrometry (MS/MS or MS^n) is employed. In this process, the ion corresponding to Atropine N-oxide is selected and fragmented, and the resulting fragment ions are analyzed to piece together its chemical structure. nih.gov This method is highly specific and allows for the quantification of Atropine N-oxide even at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 or Zorbax XDB-CN. nih.govresearchgate.netresearchgate.net |
| Mobile Phase | Methanol/ammonium acetate (e.g., 70:30, v/v) or a gradient with acetonitrile and formic acid. nih.govresearchgate.netresearchgate.net |
| Ionization | Electrospray Ionization (ESI), positive mode. researchgate.net |
| Detection | Mass Spectrometer (e.g., Triple Quadrupole or Linear Ion Trap). researchgate.netnih.gov |
| Quantification Range | Can be as low as 0.05-50.00 ng/mL. nih.gov |
High-Resolution Mass Spectrometry for Fragment Ion Analysis
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of Atropine N-oxide and its fragments. This precision helps in distinguishing between compounds with the same nominal mass but different chemical formulas.
When coupled with tandem MS (MS/MS), HR-MS is used to study the fragmentation patterns of Atropine N-oxide in detail. researchgate.net The molecule is ionized and the precursor ion, [M+H]⁺ for Atropine N-oxide, is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The precise masses of these fragments are then measured.
The fragmentation pattern provides a structural fingerprint of the molecule. For Atropine N-oxide, key fragmentations can be proposed based on its structure, and these predicted fragments are then compared with the experimental data from the HR-MS/MS spectrum to confirm the identification. researchgate.netrsc.org Analysis of these fragmentation pathways is essential for the unambiguous structural elucidation of the compound. nih.gov
Spectroscopic Characterization of Atropine N-Oxide
Spectroscopic techniques are employed to investigate the molecular structure and stereochemistry of Atropine N-oxide by examining how the molecule interacts with electromagnetic radiation.
Fourier-Transform Infrared (FT-IR) Spectrometry for Structural Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for confirming the structure of Atropine N-oxide by identifying its functional groups. youtube.com The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds within the molecule. youtube.com
The presence of the N-oxide functional group in Atropine N-oxide is confirmed by characteristic absorption bands in the FT-IR spectrum. researchgate.net Specifically, the N-O stretching vibration in alkaloid N-oxides gives rise to a distinct signal. Research has identified characteristic bands for the N-O group in the range of 928 cm⁻¹ to 971 cm⁻¹. researchgate.netresearchgate.net The presence of this band in the spectrum of a sample, along with other characteristic peaks for the tropane skeleton and the ester group, provides strong evidence for the presence of Atropine N-oxide. researchgate.net
| Functional Group | Characteristic FT-IR Absorption Range (cm⁻¹) |
| N-O Stretch | 928 - 971 researchgate.netresearchgate.net |
| C=O Stretch (Ester) | ~1730 |
| C-O Stretch (Ester) | ~1200 - 1100 |
| Aromatic C-H Bending | ~700 - 900 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and stereochemistry of molecules. In the case of Atropine N-oxide, ¹H and ¹³C NMR spectroscopy have been used to investigate the configuration of the nitrogen atom. cdnsciencepub.com
The formation of the N-oxide introduces a new stereocenter at the nitrogen atom, leading to the possibility of two different stereoisomers (syn and anti to the tropane ring). NMR spectroscopy can distinguish between these isomers. The chemical shifts of the protons, particularly the N-methyl group, are sensitive to their spatial environment. cdnsciencepub.com For instance, the chemical shift of the N-methyl signal in Atropine N-oxide has been studied and compared to related compounds to determine the orientation of the oxygen atom relative to the tropane ring. cdnsciencepub.com The analysis of coupling constants in the ¹H NMR spectrum can also provide information about the conformation of the tropane ring system. cdnsciencepub.com Such detailed stereochemical analysis is critical for understanding the molecule's properties and interactions. nih.gov
Electrochemical Analysis of Atropine N-Oxide
The electrochemical behavior of atropine N-oxide has been a subject of scientific investigation, providing valuable insights into its redox properties. These studies are fundamental for developing analytical methods for its detection and quantification.
Polarographic Reduction Studies and Peak Characterization
The polarographic method is a key technique for studying atropine N-oxide. It relies on the principle that atropine itself is not reducible at a dropping mercury electrode, but its N-oxide derivative is. researchgate.net This allows for indirect quantification of atropine after its chemical oxidation to atropine N-oxide.
Research into the electrochemical behavior of atropine N-oxide on a dropping mercury electrode has shown that it undergoes reduction, presenting as two distinct peaks. researchgate.net Kinetic and polarographic studies have elucidated the mechanism of this reduction. Key findings from these studies are summarized below:
Reduction Process: The reduction of atropine N-oxide at the mercury electrode is characterized by the appearance of two reduction peaks. researchgate.net
Electron and Proton Transfer: Each of the two reduction peaks corresponds to a process involving one electron and one proton. researchgate.net
Reaction Order: The oxidation reaction of atropine to its N-oxide, a necessary preceding step for this analysis, has been identified as a second-order reaction. researchgate.netnih.gov
pH Influence: The optimal pH for the oxidation of the parent alkaloid to its N-oxide is close to the pKa of the alkaloid, typically in an alkaline environment. nih.gov
Table 1: Summary of Polarographic Reduction Findings for Atropine N-Oxide
| Parameter | Finding | Source |
|---|---|---|
| Electrode | Dropping Mercury Electrode | researchgate.net |
| Reduction Peaks | Two distinct peaks are formed. | researchgate.net |
| Mechanism | Each peak involves 1 electron and 1 proton. | researchgate.net |
| Precursor Reaction | The oxidation of atropine to atropine N-oxide is a second-order reaction. | researchgate.netnih.gov |
Electrochemical reduction studies confirm that atropine N-oxides are reduced at mercury-based electrodes back to the original form of the alkaloid. nih.gov
Cyclic Voltammetry for Oxidation Behavior
Cyclic voltammetry is another powerful electrochemical technique used to study redox-active substances. While the focus for atropine N-oxide is often on its reduction, voltammetric studies also provide information on the oxidation of the parent compound, atropine. Atropine exhibits a single, irreversible oxidation peak at a potential of approximately +1.5 V in the presence of 2 M perchloric acid (HClO₄). researchgate.net
Electrochemical studies focusing on the N-oxide itself have investigated its reduction mechanism using voltammetry, demonstrating its conversion back to the parent alkaloid. nih.gov The primary application described in the literature involves the deliberate conversion of atropine to atropine N-oxide, which is more easily reducible, to facilitate its electrochemical detection. researchgate.net
Development of Electrochemical Sensors for Atropine and Related Oxidized Forms
The need for rapid, sensitive, and cost-effective methods for drug monitoring has driven the development of various electrochemical sensors. nih.govmdpi.com These sensors operate by measuring the electrical response from the reaction between a target analyte and an electrode, offering advantages in portability and real-time analysis. mdpi.com
Several types of electrochemical sensors have been developed for the detection of atropine, which can also be applied to its oxidized forms.
Electrochemiluminescence (ECL) Sensors: An ECL-based sensor using a simple nafion-[Ru(bpy)₃]²⁺ film-modified screen-printed carbon electrode has been shown to detect atropine in a variety of complex samples, including plant materials and spiked beverages. acs.org This sensor demonstrates selectivity toward tropane alkaloids and shows high accuracy, with recoveries of 99% in Coca-Cola and 96% in tonic water after pH adjustment. acs.org The mechanism of oxidative N-dealkylation of atropine is a key process in its electrochemical detection. researchgate.net
Potentiometric Sensors: New polymeric membrane sensors have been developed using metal oxide nanoparticles to enhance the potentiometric determination of atropine sulfate (B86663). mdpi.com These sensors incorporate zinc oxide (ZnONPs) or magnesium oxide (MgONPs) as electroactive materials. mdpi.com The performance of these nanoparticle-modified sensors shows improved limits of detection compared to conventional sensors. mdpi.com
Table 2: Comparison of Potentiometric Sensors for Atropine Detection
| Sensor Type | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Source |
|---|---|---|---|
| **Conventional AT-PT*** | 1.0 × 10⁻⁶ to 4.0 × 10⁻² | 2.0 × 10⁻⁶ | mdpi.com |
| Modified AT-PT-ZnONPs | 6.0 × 10⁻⁸ to 1.0 × 10⁻³ | 1.8 × 10⁻⁸ | mdpi.com |
| Modified AT-PT-MgONPs | 7.0 × 10⁻⁸ to 1.0 × 10⁻³ | 2.5 × 10⁻⁸ | mdpi.com |
*AT-PT: Atropine-Phosphotungstate
Quality Control and Reference Standard Development for Atropine N-Oxide
Atropine N-oxide, as a metabolite and impurity of atropine, plays a critical role in pharmaceutical quality control (QC). synzeal.com High-quality, well-characterized reference standards are essential for the accurate identification and quantification of impurities in pharmaceutical products.
Reference standards for atropine N-oxide are used in various stages of pharmaceutical development and manufacturing, including:
Analytical method development and validation (AMV).
Quality control testing of raw materials and finished products. synzeal.com
Stability studies to assess the degradation profile of atropine. synzeal.com
Identification of unknown impurities found in drug substances. synzeal.com
Supporting regulatory filings such as Abbreviated New Drug Applications (ANDAs).
Companies specializing in pharmaceutical reference standards, such as LGC Standards, SynZeal, and Sigma-Aldrich (PhytoLab), produce and supply atropine N-oxide. lgcstandards.comsigmaaldrich.com These standards are thoroughly characterized to confirm their identity and purity. They are typically supplied with a detailed Certificate of Analysis (COA), which includes analytical data meeting regulatory compliance requirements. synzeal.com Production often occurs under internationally recognized quality management systems like ISO 17034, which specifies requirements for the competence of reference material producers. lgcstandards.comlgcstandards.comlgcstandards.com The purity of these standards is often determined by techniques like HPLC; for example, a phyproof® reference substance of atropine N-oxide hydrochloride has a specified assay of ≥90.0%. sigmaaldrich.com
Table 3: Examples of Commercially Available Atropine N-Oxide Reference Standards
| Product Name | Supplier | CAS Number | Molecular Formula | Source |
|---|---|---|---|---|
| Atropine N-Oxide Hydrochloride | SynZeal | 4574-60-1 | C₁₇H₂₃NO₄ · HCl | synzeal.com |
| Atropine N-Oxide Hydrochloride | LGC Standards | 4574-60-1 | C₁₇H₂₃NO₄ · HCl | lgcstandards.comlgcstandards.com |
| Atropine N-oxide hydrochloride phyproof® Reference Substance | Sigma-Aldrich | 4574-60-1 | C₁₇H₂₃NO₄ · HCl | sigmaaldrich.com |
Table of Compounds
| Compound Name |
|---|
| Atropine |
| Atropine N-oxide |
| Atropine N-Oxide Hydrochloride |
| Atropine sulfate |
| Atropine-Phosphotungstate |
| Perchloric acid |
| Potassium peroxymonosulfate (B1194676) |
| Zinc oxide |
Pharmacological and Biological Significance of Atropine Oxide
Atropine (B194438) N-Oxide as an Inactive or Active Metabolite of Atropine
Atropine undergoes metabolism in the liver, where it is broken down primarily through enzymatic hydrolysis and, to a lesser extent, oxidation. drugbank.comnih.gov This process results in several byproducts, including noratropine (B1679849), tropine (B42219), tropic acid, and atropine-N-oxide, also known as atropine oxide or genatropine. drugbank.comnih.gov Atropine N-oxide is formed through the N-oxidation of the tertiary amine in atropine's tropane (B1204802) structure. nih.gov It is considered a major metabolite of atropine. drugbank.comncats.io
While often viewed as a detoxification product with less activity than its parent compound, atropine N-oxide is recognized as a competitive, nonselective antagonist of muscarinic acetylcholine (B1216132) receptors. ncats.ionih.gov The metabolic pathway, including the degree of N-oxidation, shows significant variability among different animal species. nih.govusda.gov For instance, studies have shown that species like rabbits, rats, and guinea pigs possess enzymes that effectively metabolize atropine, making them more resistant to its toxic effects. usda.gov In humans, approximately 50% of an administered dose of atropine is excreted unchanged, while the rest is eliminated as various metabolites. fda.gov Specifically, about 15% of an atropine dose is excreted as atropine-N-oxide. fda.govwikipedia.org
Impact of Atropine N-Oxide Formation on the Pharmacokinetics of Atropine in Animal Models
The transformation of atropine into atropine N-oxide is a key factor influencing the drug's pharmacokinetic behavior in animal models, affecting its absorption, distribution, and elimination.
The metabolism and excretion of atropine and its derivatives, such as atropine N-oxide, differ notably across various animal species. usda.gov
In studies with guinea pigs, liver microsomal preparations have been shown to metabolize atropine into both isomers of atropine N-oxide. nih.gov In mice and rats, primary metabolites include glucuronide conjugates of hydroxyatropines. nih.gov A study reviewing data from ³H-atropine sulfate (B86663) administration found that the primary metabolites were noratropine (24%), atropine-N-oxide (15%), tropine (2%), and tropic acid, with about 50% of the dose being excreted as unchanged atropine. fda.gov
The following table presents a summary of the key metabolites of atropine and their excretion percentages based on available data.
| Metabolite | Percentage of Excreted Dose |
| Unchanged Atropine | ~50% |
| Noratropine | 24% |
| Atropine-N-oxide | 15% |
| Tropine | 2% |
| Tropic Acid | Not specified |
| Data derived from studies on atropine metabolism following intravenous administration. fda.gov |
The elimination half-life of a drug is the time it takes for the concentration of the substance in the body to be reduced by half. wikipedia.org For atropine, this is heavily influenced by its metabolic rate, including the conversion to atropine N-oxide. The plasma half-life of atropine typically ranges from 2 to 4 hours. nih.gov However, this can be prolonged in elderly individuals and young children. inchem.org
Potential for Intrinsic Biological Activity of Atropine N-Oxide in Preclinical Models
Although generally considered less potent than atropine, atropine N-oxide has been examined for its own biological effects in preclinical research.
Atropine functions by competitively blocking muscarinic acetylcholine receptors. cvpharmacology.com The affinity of its metabolites for these receptors is a key determinant of their pharmacological activity. Studies have shown that atropine N-oxide acts as a competitive antagonist for all five muscarinic receptor subtypes (M1-M5). medchemexpress.com However, its binding affinity is generally lower than that of atropine. nih.gov The addition of the N-oxide group to the tropane structure likely alters the molecule's fit within the receptor's binding site, reducing its potency compared to the parent compound.
The table below shows the inhibitory constants (Ki) of atropine for the different muscarinic receptor subtypes, indicating its high affinity. While specific Ki values for atropine N-oxide are not as readily available, it is established to be a less potent antagonist.
| Muscarinic Receptor Subtype | Atropine Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data from competitive binding assays with [3H]-NMS. apexbt.com |
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. abcam.com It is synthesized by nitric oxide synthase (NOS) enzymes. abcam.com Research has explored the link between atropine and nitric oxide signaling, particularly in the context of myopia treatment. Studies in chicks have shown that atropine's ability to inhibit form-deprivation myopia is mediated by nitric oxide. nih.govnih.gov The administration of NO sources mimicked the effects of atropine, while NOS inhibitors blocked atropine's therapeutic action. nih.gov
Other in vitro studies have investigated atropine's effect on vasodilation. In isolated rat pulmonary artery rings, atropine induced relaxation, an effect that was partially, but not wholly, mediated by the release of nitric oxide. researchgate.net While these studies focus on the parent compound, atropine, they suggest that the broader mechanism of action for tropane alkaloids may involve modulation of the NO signaling pathway. Direct research into how atropine N-oxide specifically influences this pathway is less common, but it is plausible that it could have similar, albeit weaker, effects due to its structural similarity to atropine.
Effects on Organ Systems in Animal Models (if specific to N-oxide)
Atropine-N-oxide is a known metabolite of atropine. fda.gov Following intravenous administration of atropine in humans, atropine-N-oxide is one of the major metabolites found, accounting for approximately 15% of the administered dose. fda.gov The metabolism of atropine to atropine-N-oxide is facilitated by microsomal mono-oxygenase enzymes. fda.gov
Despite its identification as a significant metabolite, there is a notable scarcity of specific research in publicly available scientific literature that details the direct pharmacological effects of atropine oxide on the various organ systems in animal models. Studies on atropine extensively describe its systemic effects; however, analogous investigations focusing solely on its N-oxide metabolite are not readily found.
Therefore, a detailed account of the effects of atropine oxide on the cardiovascular, respiratory, gastrointestinal, and central nervous systems in animal models, along with corresponding data tables, cannot be provided at this time due to the lack of specific published research on this topic. Further investigation is required to elucidate the distinct pharmacological profile of atropine oxide.
Advanced Research Topics and Future Directions in Atropine Oxide Research
Development of Novel Synthetic Routes for Atropine (B194438) N-Oxide
The synthesis of N-oxides from their corresponding tertiary amines is a fundamental transformation in medicinal chemistry. nih.gov While traditional methods exist, the development of novel, more efficient, and environmentally friendly synthetic routes for Atropine N-oxide is a key area of ongoing research.
One innovative approach involves the use of potassium peroxymonosulfate (B1194676) as an oxidant. researchgate.netnih.gov This method has been successfully used to synthesize several alkaloid N-oxides, including Atropine N-oxide, offering a potentially greener and more economical alternative to traditional reagents. researchgate.netnih.gov The reaction scheme for this synthesis has been documented, providing a basis for further optimization and large-scale production. researchgate.net
Future research in this area is likely to focus on several key aspects:
Catalytic Methods: Exploring metal-catalyzed oxidations, which could offer higher selectivity and efficiency. nih.gov Hydrogen peroxide is an attractive oxidant in this context due to its low cost and the formation of water as the only byproduct. nih.gov
Enzymatic Synthesis: Investigating the use of enzymes to catalyze the N-oxidation of atropine could provide a highly specific and sustainable synthetic route.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields and purity, as has been explored for the synthesis of atropine itself.
A general overview of oxidizing agents for tertiary amines is presented in the table below.
| Oxidizing Agent | Advantages | Disadvantages |
| Potassium Peroxymonosulfate | Environmentally sustainable, economically viable. nih.gov | May require specific reaction conditions. |
| Hydrogen Peroxide (H₂O₂) | Cost-effective, water is the only byproduct, high atom economy. nih.gov | May require a catalyst for efficient reaction with certain amines. nih.gov |
| Peroxyacids | Useful alternative to H₂O₂. nih.gov | Loss of functional group tolerance; can react with other functional groups like double bonds and thioethers. nih.gov |
Investigation of Atropine N-Oxide's Role in Specific Animal Models (e.g., neurological, ophthalmic)
While atropine is extensively studied in various animal models, research specifically investigating the pharmacological effects of Atropine N-oxide is less common, representing a significant future research direction. Current knowledge is primarily based on its identification as a metabolite.
Metabolic Studies: Research has shown that Atropine N-oxide is a metabolite of atropine. Incubation of guinea-pig liver microsomal preparations with atropine resulted in the formation of both isomers of Atropine N-oxide. nih.gov Furthermore, p-hydroxyatropine N-oxide has been identified as a metabolite in rat urine following atropine administration. nih.gov These findings confirm the in vivo presence of Atropine N-oxide, making the study of its intrinsic activity crucial.
Future research will likely focus on:
Neurological Models: Atropine is a critical countermeasure for organophosphate nerve agent poisoning. nih.gov Studies using animal models of organophosphate-induced neurotoxicity could explore whether Atropine N-oxide possesses similar or complementary neuroprotective effects. nih.govnih.gov For instance, researchers could investigate its ability to counteract neuronal damage or behavioral deficits in models of chemical-induced neurodegeneration. longdom.org
Ophthalmic Models: Atropine is used in animal models to study myopia and other ophthalmic conditions. nih.govarvojournals.orgvcahospitals.comresearchgate.net Future studies could use established animal models, such as the chick model of form-deprivation myopia, to determine if Atropine N-oxide has an effect on eye growth and refractive error. nih.govresearchgate.netnih.gov The potential link between atropine, nitric oxide (NO) synthesis, and myopia inhibition in chicks suggests a pathway that could also be investigated for Atropine N-oxide. nih.govresearchgate.net
Advanced Analytical Techniques for Trace Analysis of Atropine N-Oxide in Complex Matrices
The ability to detect and quantify minute amounts of Atropine N-oxide in biological samples is essential for pharmacokinetic and metabolic studies. Advanced analytical techniques are continuously being developed to meet this need.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of atropine and its metabolites. A sensitive and specific LC-MS/MS method has been developed for the simultaneous determination of atropine and eleven of its metabolites, including p-hydroxyatropine N-oxide, in rat urine. nih.gov The fragmentation of the protonated molecular ion of Atropine N-oxide results in a main product ion at m/z 140. nih.gov These methods often involve sample preparation steps like protein precipitation for plasma and solid-phase extraction for urine to remove matrix interferences. researchgate.netnih.gov
Key parameters for a validated LC-MS/MS method for tropane (B1204802) alkaloids are summarized below.
| Parameter | Description | Example Value |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for quantification in plasma and urine. nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Common for tropane alkaloids. nih.govnih.gov |
| Quantification Range | The range of concentrations the method can accurately measure. | e.g., 0.10-50.00 ng/mL for atropine in plasma. nih.gov |
| Precision | The closeness of repeated measurements. | Interday precision for atropine <10%. nih.gov |
| Accuracy | The closeness of a measured value to a standard or known value. | Mean interday and intraday accuracies for atropine within ±7%. nih.gov |
Future advancements in this field may include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Coupling UHPLC with MS/MS can offer faster analysis times and improved resolution.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS provide highly accurate mass measurements, aiding in the confident identification of metabolites like Atropine N-oxide in complex biological matrices. nih.gov
Miniaturized Sample Preparation: Development of more efficient and smaller-scale sample cleanup techniques to reduce sample volume and solvent consumption.
Computational Chemistry and Molecular Modeling of Atropine N-oxide Interactions
Computational methods are powerful tools for predicting and understanding the interactions of molecules like Atropine N-oxide at a molecular level. While specific studies on Atropine N-oxide are emerging, research on related compounds provides a framework for future investigations.
Molecular Docking: This technique can predict the preferred binding orientation of a ligand to a receptor. Molecular docking studies have been performed to investigate the binding of atropine isomers to the active site of human butyrylcholinesterase, an enzyme involved in its metabolism. nih.gov Similar studies could be applied to Atropine N-oxide to understand its potential interactions with various receptors and enzymes, such as muscarinic acetylcholine (B1216132) receptors or acetylcholinesterase.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. Such simulations have been used to study the effects of trimethylamine-N-oxide (a simple amine oxide) on hydrophobic interactions in aqueous solutions. nih.gov Applying MD simulations to Atropine N-oxide could reveal how the N-oxide moiety affects its solubility, stability, and binding to biological targets.
Future research directions include:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of Atropine N-oxide with high accuracy.
Binding Free Energy Calculations: Advanced computational methods can estimate the binding affinity of Atropine N-oxide to its potential targets, helping to prioritize experimental studies.
In Silico Metabolism Prediction: Computational tools can be used to predict the metabolic fate of Atropine N-oxide, identifying potential further metabolites.
Exploration of Atropine N-Oxide in Biosensing and Nanomaterial Applications
The unique properties of nanomaterials are being harnessed to create highly sensitive and selective biosensors for a wide range of analytes. While research has focused on atropine, the extension of these technologies to Atropine N-oxide is a promising future direction.
Nanoparticle-Based Sensors for Atropine: A potentiometric sensor for atropine has been developed using metal oxide nanoparticles (ZnO and MgO) embedded in a polymeric membrane. mdpi.comnih.gov These sensors demonstrated high sensitivity and selectivity for atropine in pharmaceutical formulations. mdpi.comnih.gov This approach could be adapted for the detection of Atropine N-oxide.
Characteristics of a nanoparticle-based potentiometric sensor for atropine are detailed below.
| Sensor Type | Nanomaterial | Linear Concentration Range (mol/L) | Application |
| AT-PT-ZnONPs | Zinc Oxide Nanoparticles (ZnONPs) | 6.0 × 10⁻⁸ – 1.0 × 10⁻³ | Detection in pharmaceutical dosage forms. mdpi.comnih.gov |
| AT-PT-MgONPs | Magnesium Oxide Nanoparticles (MgONPs) | 8.0 × 10⁻⁸ – 1.0 × 10⁻³ | Detection in pharmaceutical dosage forms. mdpi.comnih.gov |
Future research in this domain could explore:
Electrochemical Biosensors: Developing electrochemical biosensors using various nanostructures like carbon nanotubes, graphene, or metal oxide nanoparticles to create a sensitive platform for Atropine N-oxide detection. nih.govmdpi.comnih.gov
Optical Biosensors: Investigating the use of gold or silver nanoparticles for colorimetric or fluorescence-based detection of Atropine N-oxide.
Aptamer-Based Sensors: Designing specific aptamers (single-stranded DNA or RNA molecules) that bind with high affinity to Atropine N-oxide, which can then be integrated into various sensor platforms.
Nanomaterials for Drug Delivery: While beyond biosensing, the use of nanomaterials to encapsulate and deliver Atropine N-oxide to specific targets in the body represents another exciting avenue for future research.
Q & A
Q. Why do in vitro and in vivo studies report divergent thresholds for atropine-induced cardiotoxicity?
- Methodological Answer : In vitro models (e.g., cardiomyocyte cultures) lack compensatory mechanisms (e.g., vagal tone), leading to lower toxicity thresholds. In vivo studies in mammals incorporate homeostatic feedback , requiring higher doses to observe arrhythmias. Researchers should standardize models using Langendorff perfused hearts to bridge this gap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
